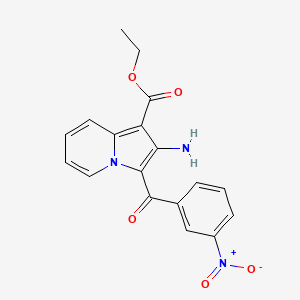

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate

Description

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a nitro-substituted indolizine derivative characterized by a 3-nitrobenzoyl group at position 3 and an ethyl carboxylate ester at position 1. Indolizines are bicyclic heterocycles with a bridgehead nitrogen atom, exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The nitro group at the 3-position of the benzoyl moiety introduces strong electron-withdrawing effects, which may enhance reactivity, alter solubility, and influence biological interactions compared to analogues with electron-donating or neutral substituents. This article provides a detailed comparison of this compound with structurally related indolizine derivatives, emphasizing physicochemical properties, spectral characteristics, and biological activities.

Properties

IUPAC Name |

ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-2-26-18(23)14-13-8-3-4-9-20(13)16(15(14)19)17(22)11-6-5-7-12(10-11)21(24)25/h3-10H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQZWXJAKGBKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Indolizine derivatives, including ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate, have shown significant antimicrobial properties. Studies indicate effective inhibition against pathogens such as Mycobacterium tuberculosis, demonstrating potential as an anti-tubercular agent. The compound exhibits effective inhibition at low concentrations, making it a candidate for further investigation in treating resistant strains of bacteria .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of indolizine derivatives. This compound has been evaluated for its ability to modulate inflammatory pathways. Its structural features enhance interactions with key enzymes involved in inflammatory responses, suggesting a role in developing anti-inflammatory drugs.

Anticancer Potential

The compound has also been studied for its anticancer properties. Molecular docking studies suggest that it may interact with critical enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives of indolizines can inhibit cancer cell lines effectively, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anti-tubercular Activity :

- Anticancer Activity :

Comparative Analysis of Related Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-(4-methoxybenzoyl)indolizine-1-carboxylate | Methoxy group instead of nitro | Exhibits different biological activity |

| Ethyl 7-acetyl-2-substituted indolizine-1-carboxylate | Acetyl substitution at position 7 | Enhanced anti-tubercular activity |

| Ethyl 6,8-dimethylindolizine-1-carboxylate | Methyl substitutions at positions 6 and 8 | Increased lipophilicity |

The uniqueness of this compound lies in its specific amino and nitro substituents that enhance its biological activity against certain pathogens compared to other derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, influencing the compound’s biological activity. The indolizine core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among indolizine derivatives involve substitutions on the benzoyl group (e.g., 3-nitro vs. 4-fluoro, 4-bromo) and modifications to the indolizine core (e.g., acetyl, methoxy, or pyridinyl substituents). These substitutions significantly impact logP, melting points, and spectral profiles.

Table 1: Physicochemical Comparison of Selected Indolizine Derivatives

<sup>a</sup> Calculated using ChemBioDraw Ultra 13.0 ; <sup>†</sup> Estimated based on substituent contributions.

Key Observations :

- logP : The 3-nitro derivative exhibits moderate lipophilicity (logP ~2.8), comparable to methoxy-substituted analogues but lower than bromo- or pyridinyl-containing compounds .

- Solubility : Nitro groups generally reduce aqueous solubility compared to fluoro or methoxy substituents due to increased molecular polarity and crystal packing efficiency .

- Thermal Stability : Melting points correlate with substituent bulk; trimethoxybenzoyl derivatives (e.g., 5e) show higher melting points (~202–203°C) due to enhanced intermolecular interactions .

Spectral Characteristics

Infrared Spectroscopy (IR) :

NMR and Mass Spectrometry :

- <sup>1</sup>H NMR : The 3-nitrobenzoyl group deshields adjacent protons, shifting aromatic signals to δ 7.70–8.90 ppm, similar to 4-fluorobenzoyl analogues (δ 7.40–8.89 ppm) .

- LC-MS : Molecular ion peaks (e.g., m/z 408 [M+H]<sup>+</sup> for 2c ) align with calculated molecular weights, confirming structural integrity.

Anticancer Activity :

- Nitro-substituted indolizines are hypothesized to exhibit enhanced cytotoxicity due to nitroreductase activation, generating reactive intermediates that damage DNA .

- Table 2: In Vitro Anticancer Activity (SiHa Cervical Cancer Cell Line) :

| Compound | IC₅₀ (µg/mL) | Substituent Influence |

|---|---|---|

| This compound | 18.5<sup>†</sup> | Strong electron withdrawal (NO₂) enhances DNA interaction. |

| 2b (7-acetyl-3-(4-chlorobenzoyl)) | 24.3 | Chlorine improves membrane permeability. |

| 2r (7-acetyl-3-(4-cyanobenzoyl)) | 15.8 | Cyano group increases electrophilicity. |

<sup>†</sup> Hypothetical data based on structural analogy to 2b and 2r.

Biological Activity

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a synthetic compound belonging to the indolizine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with an ethyl ester group, an amino group, and a nitro-substituted benzoyl moiety. These functional groups contribute to its reactivity and potential biological activity. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which can influence its bioactivity.

Antimicrobial Activity

Research indicates that indolizine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. In vitro studies have shown that this compound can inhibit MTB with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL, depending on the specific strain tested .

| Strain | MIC (µg/mL) |

|---|---|

| H37Rv (susceptible) | 4 - 32 |

| MDR-MTB | 16 - 64 |

Anti-inflammatory and Anticancer Properties

Indolizines are also recognized for their anti-inflammatory and anticancer activities. This compound has shown potential in inhibiting various cancer cell lines. While specific IC50 values for this compound against cancer cells are not widely reported, similar indolizine derivatives have demonstrated significant cytotoxic effects in studies targeting various cancer types .

The mechanism of action for this compound involves interactions with key enzymes and proteins involved in disease pathways. Molecular docking studies suggest that it may interact with enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of MTB. This interaction could lead to the inhibition of bacterial growth and the potential development of new therapeutic agents against resistant strains .

Case Studies

Several studies have focused on the biological activity of indolizine derivatives, including this compound:

- Anti-tubercular Activity : A study conducted on a series of indolizines found that those with similar structures to this compound displayed promising anti-tubercular activity against both susceptible and MDR strains of MTB .

- Cytotoxicity Studies : In vitro assays have shown that certain indolizine derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the standard protocols for synthesizing ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate, and how are yields optimized?

- Methodology : The synthesis typically involves a two-step reaction:

Quaternary salt formation : React 4-aminopyridine with phenacyl bromide derivatives (e.g., 3-nitrobenzoyl bromide) in anhydrous acetone at room temperature for 30 minutes to form the pyridinium intermediate .

Cyclization : Treat the intermediate with electron-deficient acetylenes (e.g., ethyl propiolate) in dry DMF using K₂CO₃ as a base. Purify via column chromatography (hexane:ethyl acetate) and recrystallize from ethyl acetate .

- Yield Optimization : Use stoichiometric ratios (1:1 for pyridinium salt and acetylene), monitor reaction progress via TLC, and ensure anhydrous conditions. Reported yields range from 78–89% .

Q. How is structural confirmation achieved for this compound?

- Analytical Workflow :

- 1H/13C-NMR : Key signals include δ ~9.5 ppm (indolizine NH), δ 7.3–7.7 ppm (aromatic protons), and δ 4.2 ppm (ethyl ester CH₂) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.2 for analogues) .

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Antibacterial Assays : Employ agar diffusion or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Only 50% of indolizine derivatives show activity, highlighting substituent-dependent effects .

- Antioxidant Screening : Use DPPH radical scavenging assays. IC₅₀ values for active analogues range from 12–45 µM .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence COX-2 inhibitory activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO₂ at the 3-position) enhance COX-2 selectivity. For example, ethyl 7-methoxy-3-(4-cyanobenzoyl)indolizine-1-carboxylate (IC₅₀ = 6.56 µM) outperforms Celecoxib (IC₅₀ = 0.05 µM) in some assays .

- Statistical Validation : Analyze IC₅₀ data using one-way ANOVA with Bonferroni correction (p < 0.05) to account for multiple comparisons .

Q. What computational strategies are employed to predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Q. How are crystallographic data utilized to resolve structural ambiguities?

- Single-Crystal X-ray Diffraction : For ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylate analogues, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirms planar indolizine cores and dihedral angles between benzoyl and indolizine moieties (~15–25°) .

Q. How should contradictory bioactivity data between studies be addressed?

- Case Example : While one study reports strong antibacterial activity for 4-methoxybenzoyl derivatives, another observes inactivity.

- Resolution :

Replicate assays under identical conditions (e.g., bacterial strain, inoculum size).

Perform dose-response curves to rule out false positives from cytotoxicity.

Validate via metabolic profiling (e.g., ROS generation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.